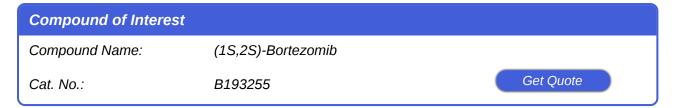


Commercial Suppliers of Research-Grade (1S,2S)-Bortezomib: A Technical Guide

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For researchers, scientists, and drug development professionals, sourcing high-quality, research-grade **(1S,2S)-Bortezomib** is critical for obtaining reliable and reproducible results. This guide provides an in-depth overview of prominent commercial suppliers, their product specifications, and general protocols for its use in a laboratory setting. **(1S,2S)-Bortezomib** is the enantiomer of the potent and selective proteasome inhibitor, Bortezomib.[1][2] Bortezomib is a cornerstone tool in cancer research, known for its ability to disrupt the cell cycle, induce apoptosis, and inhibit the NF-kB signaling pathway by targeting the 26S proteasome.[1][2][3]

Supplier and Product Specifications

The following tables summarize the quantitative data for research-grade Bortezomib and its (1S,2S) enantiomer from various commercial suppliers. This information is crucial for comparing products and ensuring they meet the specific requirements of your experimental design.

Table 1: General Product Specifications for Bortezomib



Supplier	Product Name/Sy nonym	Catalog No.	Purity	Molecular Weight (g/mol)	Formula	CAS Number
R&D Systems	Bortezomib	7282	≥98%	384.24	C19H25BN4 O4	179324-69- 7
AdooQ Bioscience	Bortezomib (Velcade)	A10137	>99% (HPLC)	384.24	C19H25BN4	179324-69- 7
MilliporeSi gma (Calbioche m)	Bortezomib	504314	≥98% (LC/MS)	384.24	C19H25BN4 O4	179324-69- 7
MyBioSour ce	Bortezomib , Small Molecule	MBS80803 3	>98%	384.24	C19H25BN4 O4	179324-69- 7
Sigma- Aldrich	Bortezomib	5.04314	≥98% (LC/MS)	384.24	C19H25BN4	179324-69- 7
BPS Bioscience	Bortezomib	27028	98% by TLC NMR	384.25	C19H25BN4	179324-69- 7
Cell Signaling Technology	Bortezomib	#2204	Not Specified	384.24	C19H25BN4 O4	179324-69- 7

Table 2: Product Specifications for (1S,2S)-Bortezomib



Supplier	Product Name	Catalog No.	Purity	Molecular Weight (g/mol)	Formula	CAS Number
DC Chemicals	(1S,2S)- Bortezomib	DC9748	Not Specified	384.24	C19H25BN4 O4	1132709- 14-8
MedChem Express	(1S,2S)- Bortezomib	HY-10252A	Not Specified	384.24	C19H25BN4 O4	1132709- 14-8
GlpBio	(1S,2S)- Bortezomib	GC10381	>96.00%	384.24	C19H25BN4	1132709- 14-8

Table 3: Solubility and Storage Conditions



Supplier	Solubility	Storage Temperature	Stability
R&D Systems	DMSO: up to 50 mg/mL, Ethanol: up to 10 mg/mL	-20°C	Not Specified
MedChemExpress	DMSO, PEG300, Tween-80, Saline, Corn Oil[2]	-80°C or -20°C[2]	6 months at -80°C, 1 month at -20°C in solution.[2]
Sigma-Aldrich	DMSO: 100 mg/mL, Ethanol: 2 mg/mL (with sonication)	-20°C	Not Specified
BPS Bioscience	DMSO: up to 50 mg/mL, Ethanol: up to 35 mg/mL[4]	-20°C[4]	Powder stable for 2 years. Solutions in DMSO or ethanol stable for up to 3 months at -20°C.[4]
Cell Signaling Technology	DMSO and Ethanol: 200 mg/mL[3]	-20°C, desiccated and protected from light[3]	Lyophilized powder stable for 24 months. Solution stable for 3 months.[3]
DC Chemicals	DMSO	-20°C (powder, 2 years), -80°C (in DMSO, 6 months)[1]	Powder stable for 2 years. In DMSO, stable for 2 weeks at 4°C and 6 months at -80°C.[1]

Experimental Protocols

1. Preparation of Stock Solutions

Proper dissolution and storage of Bortezomib are crucial for maintaining its potency. The following is a general protocol for preparing stock solutions based on supplier recommendations.



- Reconstitution: Bortezomib is typically supplied as a lyophilized powder.[3][5] To prepare a
 stock solution, reconstitute the powder in a suitable solvent such as DMSO or ethanol. For
 example, to create a 1 mM stock solution from 2.5 mg of Bortezomib (MW: 384.24 g/mol),
 you would add 6.51 mL of DMSO.[3]
- Solubility Enhancement: If precipitation occurs, warming the solution and/or sonication can aid in dissolution.[2] For in vivo studies, specific solvent formulations may be required.
 MedChemExpress suggests formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution.[2]
- Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. [3] Store stock solutions at -20°C or -80°C, protected from light.[3] Stability in solution can vary from one to six months depending on the storage temperature.[2][3][4]

2. Cell-Based Assays

The working concentration and treatment duration for Bortezomib can vary depending on the cell line and the desired biological effect.

- Working Concentration: The effective concentration range for Bortezomib in cell culture is typically between 1-1000 nM.[3] For many multiple myeloma cell lines, IC₅₀ values are in the sub-50 nM range.
- Treatment Duration: The length of treatment can range from 2 to 48 hours, depending on the experimental endpoint.[3]
- General Workflow:
 - Plate cells at the desired density and allow them to adhere overnight.
 - The following day, treat the cells with the desired concentration of Bortezomib diluted in fresh culture medium. A vehicle control (e.g., DMSO) should be run in parallel.
 - Incubate the cells for the desired duration (e.g., 2-48 hours).
 - Following incubation, harvest the cells for downstream analysis (e.g., viability assays,
 Western blotting, flow cytometry).

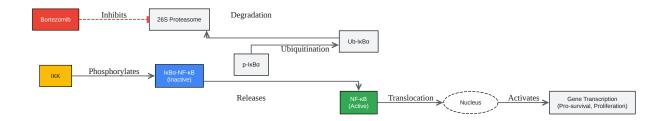


Signaling Pathways and Experimental Workflows

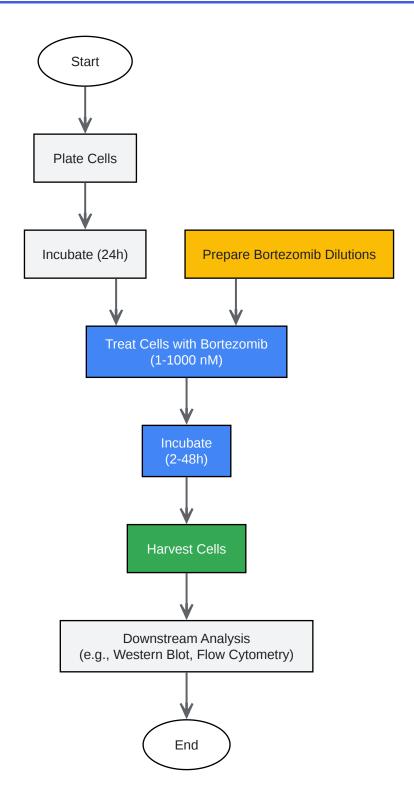
Bortezomib's Mechanism of Action: Inhibition of the NF-κB Pathway

Bortezomib exerts its anti-cancer effects primarily through the inhibition of the 26S proteasome. This inhibition prevents the degradation of $I\kappa B\alpha$, the inhibitory protein of the transcription factor NF- κ B. As a result, NF- κ B remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-survival genes.[1][2][3]









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